molecular formula C12H19N3O4S B13078458 N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide

N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B13078458
M. Wt: 301.36 g/mol
InChI Key: ZMRZLDGYVAGHAF-UHFFFAOYSA-N
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Description

N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide is a complex organic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of benzene sulfonamide followed by the introduction of the 2-amino-2-ethylbutyl group through a series of substitution reactions. The reaction conditions often involve the use of strong acids and bases to facilitate the nitration and substitution processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions is crucial to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: Another sulfonamide compound with antimicrobial properties.

    Sulfamethoxazole: Widely used in combination with trimethoprim for its antibacterial effects.

    Sulfanilamide: The parent compound of many sulfonamide drugs.

Uniqueness

N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide is unique due to its specific structural features, such as the presence of the 2-amino-2-ethylbutyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer distinct advantages in terms of potency and selectivity compared to other sulfonamide compounds.

Properties

Molecular Formula

C12H19N3O4S

Molecular Weight

301.36 g/mol

IUPAC Name

N-(2-amino-2-ethylbutyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H19N3O4S/c1-3-12(13,4-2)9-14-20(18,19)11-8-6-5-7-10(11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3

InChI Key

ZMRZLDGYVAGHAF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N

Origin of Product

United States

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